molecular formula C10H18O5 B14644205 Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate CAS No. 56752-41-1

Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate

Cat. No.: B14644205
CAS No.: 56752-41-1
M. Wt: 218.25 g/mol
InChI Key: VGMVLGRKGUYDAH-UHFFFAOYSA-N
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Description

Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate typically involves the esterification of propanedioic acid with methyl propan-2-yl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or ethers

Scientific Research Applications

Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl propan-2-yl ether
  • 2-Methyl-2-propanol
  • tert-Butyl alcohol

Uniqueness

Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

56752-41-1

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

1-O-methyl 3-O-propan-2-yl 2-propan-2-yloxypropanedioate

InChI

InChI=1S/C10H18O5/c1-6(2)14-8(9(11)13-5)10(12)15-7(3)4/h6-8H,1-5H3

InChI Key

VGMVLGRKGUYDAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C(=O)OC)C(=O)OC(C)C

Origin of Product

United States

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